molecular formula C6H7ClN2O4S B6152782 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 1365939-65-6

4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6152782
CAS No.: 1365939-65-6
M. Wt: 238.65 g/mol
InChI Key: PGAIMINCJFLYCN-UHFFFAOYSA-N
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Description

4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorosulfonyl group, a carboxylic acid group, and two methyl groups attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the chlorosulfonation of a pyrazole derivative. One common method is the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions, usually at low temperatures, to prevent decomposition of the product. The resulting compound is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and pyrazole derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

The mechanism of action of 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the chlorosulfonyl group, which increases the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to benzoic acid derivatives. The combination of the chlorosulfonyl group and the pyrazole ring makes it a versatile reagent in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

1365939-65-6

Molecular Formula

C6H7ClN2O4S

Molecular Weight

238.65 g/mol

IUPAC Name

4-chlorosulfonyl-1,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H7ClN2O4S/c1-3-5(14(7,12)13)4(6(10)11)8-9(3)2/h1-2H3,(H,10,11)

InChI Key

PGAIMINCJFLYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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